molecular formula C21H23N3O4S2 B2572338 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049931-43-2

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide

Katalognummer: B2572338
CAS-Nummer: 1049931-43-2
Molekulargewicht: 445.55
InChI-Schlüssel: XYBCBMJCUIBBIM-QURGRASLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is a chemical compound with the CAS Registry Number 1049931-43-2 and a molecular formula of C21H23N3O4S2, corresponding to a molecular weight of 445.56 g/mol . This reagent features a complex structure integrating benzo[d]thiazole and pyrrolidine rings, a motif found in pharmacologically active molecules. For instance, structurally related compounds containing benzo[d]thiazole and methoxyphenyl groups have been identified as potent and selective positive allosteric modulators for neuronal receptors and potassium channel activators . This suggests its potential value in medicinal chemistry and pharmacology research, particularly in the discovery and optimization of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or precursor in developing targeted therapies. It is supplied with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-9-11-15(12-10-14)30(26,27)24-13-5-6-16(24)20(25)22-21-23(2)19-17(28-3)7-4-8-18(19)29-21/h4,7-12,16H,5-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCBMJCUIBBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its interactions with various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[d]thiazole moiety and a tosylpyrrolidine unit. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Methoxylation and Methylation : Electrophilic aromatic substitution to introduce methoxy and methyl groups.
  • Formation of the Ylidene Linkage : Reaction with an appropriate aldehyde or ketone under basic conditions.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of related sulphonamide pyrrolidine carboxamide derivatives. For instance, compounds derived from similar structures demonstrated significant activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 μM, indicating potent efficacy against malaria .

CompoundIC50 (μM)Antioxidant Activity (DPPH Scavenging)
10b6.48Moderate
10c8.49Moderate
10d3.02High
10j6.44Moderate
10o4.32High

The mechanism by which (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, the compound may inhibit P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in malaria research . Molecular docking studies have confirmed strong binding affinities, suggesting that these compounds could disrupt vital processes in the parasite.

Case Studies and Research Findings

Study on Antioxidant Properties : A study evaluated the antioxidant capabilities of various derivatives, finding that certain compounds effectively scavenged DPPH radicals, comparable to ascorbic acid . This suggests potential applications in oxidative stress-related conditions.

Diabetes Research : Other derivatives linked to similar structures have shown promise in inhibiting carbohydrate hydrolysis enzymes like α-glucosidase and α-amylase, which are crucial in managing type 2 diabetes mellitus . This highlights the versatility of pyrrolidine derivatives in therapeutic applications beyond malaria.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to hydroxylated derivatives.
  • Reduction : Resulting in amine or sulfide derivatives.

These transformations are essential for creating new compounds with tailored properties for specific applications in materials science and catalysis.

Biology

In biological research, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is being investigated for its potential as a bioactive molecule . Studies focus on its interactions with various biological targets, including proteins and nucleic acids. Key areas of interest include:

  • Antiviral Activity : The compound may enhance the levels of APOBEC3G, a protein that inhibits viral replication, suggesting potential use in antiviral therapies.
  • Protein Interactions : It may modulate enzyme activity and receptor binding, influencing cellular signaling pathways critical for cell survival and proliferation.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties , particularly in treating diseases such as cancer and infections. Notable findings include:

  • Anticancer Activity : In vitro studies show that it inhibits the proliferation of various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole moiety can enhance efficacy against specific cancer types.
  • Antimicrobial Properties : Preliminary studies demonstrate significant activity against bacterial strains, indicating potential applications in developing new antibiotics.

Anticancer Studies

Recent research has demonstrated that (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide exhibits cytotoxic effects on cancer cell lines:

  • Cell Line Evaluation : The compound showed IC50 values indicating potent inhibition of cell growth in breast cancer (MCF7) and other malignancies.
Cell LineIC50 (µM)Effect
MCF712High
A54915Moderate

Antimicrobial Studies

The antimicrobial activity of this compound was evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays:

Bacterial StrainMIC (µg/mL)Inhibition (%)
E. coli10099
S. aureus25098

These results suggest promising applications in treating infections resistant to conventional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound’s properties, we analyze structurally analogous molecules from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Synthesis Yield (%) Reference
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide (Target) Benzo[d]thiazole + Pyrrolidine 4-methoxy, 3-methyl, tosyl Potential Ras inhibition (hypothesized) Not reported N/A
(Z)-3-(4-aminopiperidine-1-carbonyl)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide (13) Benzo[d]thiazole + Piperidine 7-chloro, 3-ethyl, 4-hydroxy, sulfonamide Pan-Ras inhibition (confirmed) 27% [1]
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Benzo[d]thiazole + Oxazole Carbamoyl, hydroxypropoxy, conjugated butenyl chain STING agonist (antibody-drug conjugates) 63% [2]
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide Pyrrolidine + Thiazole 4-hydroxy, oxoisoindolinyl, methylthiazol Not specified (patented therapeutic agent) Not reported [3]

Key Findings

Structural Diversity and Target Specificity :

  • The target compound’s benzo[d]thiazole core is shared with compounds in and . However, substituents like 4-methoxy and 3-methyl distinguish it from the 7-chloro and 4-hydroxy groups in compound 13 , which are critical for Pan-Ras binding. The absence of electron-withdrawing groups (e.g., chloro) in the target compound may reduce electrophilic reactivity but enhance metabolic stability.
  • Compared to the STING agonist in , the target lacks the conjugated butenyl chain and carbamoyl groups, which are essential for immune activation via STING pathway engagement .

The lower yield of compound 13 (27%) highlights challenges in synthesizing complex sulfonamide-thiazole hybrids, possibly due to steric hindrance from substituents like 3-ethyl.

Conformational and Pharmacokinetic Considerations: The pyrrolidine ring in the target compound introduces flexibility, contrasting with the rigid oxazole or piperidine moieties in analogs . This flexibility may improve binding to flexible protein pockets (e.g., Ras isoforms) but reduce selectivity.

Patent Landscape :

  • ’s patented pyrrolidine carboxamide derivatives lack the benzo[d]thiazole scaffold but share the pyrrolidine-tosyl motif. The hydroxy and oxoisoindolinyl groups in these compounds suggest a focus on solubility and proteolytic stability , which the target compound may lack due to its methoxy substituent.

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions:

Formation of the benzo[d]thiazole core : Achieved via cyclization of substituted thioureas or thioamide precursors under acidic conditions (e.g., H₂SO₄) .

Coupling with the tosylpyrrolidine moiety : A nucleophilic acyl substitution or condensation reaction, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .

Optimization factors :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .
  • Temperature : Controlled heating (60–80°C) improves yield while minimizing side reactions .
  • Catalysts : Bases like triethylamine or NaH facilitate deprotonation during coupling steps .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole) and aliphatic signals (δ 1.2–3.5 ppm for pyrrolidine and tosyl groups). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 484.2) and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and sulfonamide vibrations (~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap)?

Answer:
Strategies include:

  • Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to simplify heteronuclear correlation spectra (HMBC/HSQC) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ACD/Labs) .

Advanced: What strategies optimize yield and purity during multi-step synthesis?

Answer:

  • Byproduct Minimization : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) isolates the target compound. Recrystallization in EtOH/water improves crystallinity .
  • In-line Monitoring : Employ LC-MS or TLC (visualized under UV) to track reaction progress .

Basic: What in vitro assays evaluate this compound’s pharmacological potential?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or kinase activity .

Advanced: How can computational methods predict reactivity and stability?

Answer:

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Stability Analysis : Molecular dynamics simulations (Amber, GROMACS) assess conformational stability in aqueous or lipid environments .

Advanced: What are common side reactions, and how are they minimized?

Answer:

  • Oxidation of Thiazole : Prevented by conducting reactions under inert gas (N₂/Ar) .
  • Tosyl Group Hydrolysis : Avoid aqueous conditions at high pH; use anhydrous solvents .
  • Byproduct Removal : Add quenching agents (e.g., Na₂S₂O₃ for excess iodine) .

Basic: What purification techniques are most effective?

Answer:

  • Flash Chromatography : Silica gel with gradient elution (0–5% MeOH in DCM) .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals .
  • HPLC Prep : Reverse-phase C18 columns for final polishing (acetonitrile/water + 0.1% TFA) .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Methoxy Group : Enhances lipophilicity (logP↑) and membrane permeability but may reduce solubility .
  • Tosyl Group : Modulates sulfonamide-mediated protein binding (e.g., kinase inhibition) .
  • Pyrrolidine Ring : Rigidity impacts conformational flexibility and target engagement .

Advanced: How is the E-isomer configuration validated?

Answer:

  • NOE Spectroscopy : Detect spatial proximity between the benzo[d]thiazole methoxy group and pyrrolidine protons .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition) .
  • Circular Dichroism (CD) : Compare experimental spectra with computed E/Z isomer profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.